molecular formula C23H18N2O2S B5193802 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Katalognummer B5193802
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: IZEJMGOXOWIJRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPTAA is a thiazole-based compound that has shown promising results in pre-clinical studies for its anticancer, anti-inflammatory, and antioxidant properties.

Wirkmechanismus

The mechanism of action of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and its dysregulation is commonly observed in cancer cells. 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to scavenge free radicals, which can help prevent oxidative damage. In addition to its therapeutic potential, 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in animal models, which is promising for its potential use in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide for lab experiments is its potential therapeutic applications. 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown promising results in pre-clinical studies for its anticancer, anti-inflammatory, and antioxidant properties. Another advantage of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its low toxicity in animal models, which suggests it may have a favorable safety profile in humans. However, one limitation of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential side effects.

Zukünftige Richtungen

There are several future directions for 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide research. One potential area of investigation is the development of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in humans.

Synthesemethoden

2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4'-biphenylol with 2-mercaptobenzothiazole to obtain 2-(4-biphenylyloxy)-1,3-benzothiazole. This intermediate is then reacted with N-(4-chloro-2-oxo-1,3-thiazolidin-3-yl)acetamide to obtain 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The overall yield of this process is around 40%, and the purity of the final compound can be improved through recrystallization.

Wissenschaftliche Forschungsanwendungen

2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown promising results in pre-clinical studies for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In addition to its anticancer properties, 2-(4-biphenylyloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been investigated for its anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can help prevent oxidative damage.

Eigenschaften

IUPAC Name

2-(4-phenylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c26-22(25-23-24-21(16-28-23)19-9-5-2-6-10-19)15-27-20-13-11-18(12-14-20)17-7-3-1-4-8-17/h1-14,16H,15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEJMGOXOWIJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.